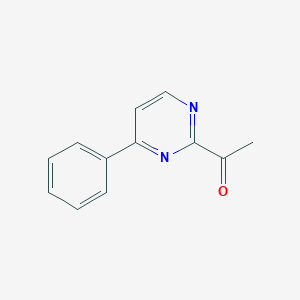

1-(4-Phenylpyrimidin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(4-phenylpyrimidin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-9(15)12-13-8-7-11(14-12)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGIRCSLYUTUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82436-95-1 | |

| Record name | 1-(4-phenylpyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Phenylpyrimidin 2 Yl Ethanone and Its Precursors

Classical Synthetic Approaches for Pyrimidine (B1678525) Core Formation

The formation of the central pyrimidine ring is a foundational step in the synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone. Classical methods for constructing this heterocyclic system have been well-established for decades and remain widely used due to their reliability and versatility. These approaches typically involve the condensation of smaller, readily available building blocks.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring through the reaction of two or more components with the elimination of a small molecule, such as water or ammonia. asianpubs.orgnih.gov These reactions are prized for their ability to assemble the pyrimidine core in a single, efficient step.

One of the most fundamental and widely utilized cyclocondensation methods is the Pinner synthesis . mdpi.com This reaction traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com Variations of the Pinner synthesis have been developed to accommodate a wider range of substrates and reaction conditions. For instance, β-keto esters can be used in place of 1,3-diketones, and the reaction can be enhanced through the use of ultrasound irradiation. mdpi.com

Multicomponent reactions (MCRs) represent another powerful strategy for pyrimidine synthesis. mdpi.comresearchgate.net MCRs, such as the well-known Biginelli reaction, allow for the combination of three or more starting materials in a single pot to generate complex pyrimidine derivatives. mdpi.comresearchgate.net This approach is highly valued for its efficiency and atom economy. A pseudo five-component reaction has been reported, involving the cyclocondensation of a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, to yield substituted pyrimidines. mdpi.com

The following table summarizes key aspects of classical cyclocondensation reactions for pyrimidine synthesis:

| Reaction Name | Key Reactants | Key Features | Typical Catalyst/Conditions |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Versatile, well-established | Acid or base catalysis |

| Modified Pinner | β-Keto ester, Amidine | Improved substrate scope | Ultrasound irradiation |

| Biginelli Reaction | Aldehyde, β-Keto ester, Urea (B33335)/Thiourea (B124793) | One-pot, three-component | Acid catalysis |

| Pseudo 5-Component | Methyl aryl ketone, Aromatic aldehyde, Ammonium acetate | High complexity generation | Triflic acid |

Heterocyclic ring closure strategies offer an alternative to direct cyclocondensation for the formation of the pyrimidine ring. These methods often involve the intramolecular cyclization of a pre-formed linear precursor containing the necessary atoms and functional groups.

One common approach involves the use of enamines or enaminones as key intermediates. nih.gov For example, a deconstruction-reconstruction strategy has been developed where an existing pyrimidine is converted into an iminoenamine, which can then be recyclized with a suitable reagent like guanidine (B92328) to form a new pyrimidine derivative. nih.gov This method allows for the diversification of the pyrimidine scaffold.

Another strategy involves the reaction of 1,3-dielectrophiles with 1,3-dinucleophiles. nih.gov For example, β-enaminodiketones can react with aromatic amidines to form substituted pyrimidinones. nih.gov The regiochemistry of these reactions can often be predicted and controlled, allowing for the synthesis of specific isomers.

The following table highlights different heterocyclic ring closure strategies for pyrimidine formation:

| Strategy | Key Intermediate/Reactant | Description |

| Deconstruction-Reconstruction | Iminoenamine | An existing pyrimidine is ring-opened to an iminoenamine and then recyclized with a new component. nih.gov |

| 1,3-Dielectrophile + 1,3-Dinucleophile | β-Enaminodiketone, Amidine | Reaction between a 1,3-dielectrophilic component and a 1,3-dinucleophilic component to form the pyrimidine ring. nih.gov |

| Intramolecular Cyclization | Pre-formed linear precursor | A linear molecule containing the necessary atoms and functional groups undergoes intramolecular cyclization to form the pyrimidine ring. |

Functionalization Strategies for the Pyrimidine Ring System

Once the pyrimidine core has been formed, or concurrently with its formation, the phenyl and ethanone (B97240) substituents must be introduced. A variety of functionalization strategies are available for this purpose, with cross-coupling and acylation reactions being particularly prominent.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the introduction of aryl substituents, such as the phenyl group in 1-(4-phenylpyrimidin-2-yl)ethanone, onto heterocyclic rings. The Suzuki-Miyaura cross-coupling is one of the most widely used methods for this transformation. rsc.orgnih.gov This reaction involves the coupling of a halogenated pyrimidine (e.g., a chloropyrimidine or bromopyrimidine) with a phenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgnih.gov

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency and scope of the Suzuki-Miyaura reaction. For example, Pd(PPh₃)₄ is a commonly used catalyst for this transformation. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling has also been shown to be an efficient method for the arylation of pyrimidine derivatives. rsc.org

The following table provides examples of conditions used for Suzuki-Miyaura cross-coupling on pyrimidine systems:

| Reactants | Catalyst | Base | Solvent | Key Feature |

| Halogenated Pyrimidine, Phenylboronic Acid | Pd(PPh₃)₄ | Various | Various | Widely applicable for C-C bond formation. nih.gov |

| Bromopyrimidine, Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/Water | Microwave-assisted for rapid synthesis. rsc.org |

| Chloropyrimidine, Phenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/Water | Effective for arylation of chloropyrimidines. nih.gov |

The introduction of the ethanone (acetyl) group onto the pyrimidine ring is typically achieved through an acylation reaction. One of the most common methods for this transformation is the Friedel-Crafts acylation . However, due to the electron-deficient nature of the pyrimidine ring, direct Friedel-Crafts acylation can be challenging.

Alternatively, the ethanone moiety can be introduced by reacting a suitable pyrimidine precursor with an acetylating agent. For example, a pyrimidine derivative can be treated with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid or a base to introduce the acetyl group. pensoft.net

In some synthetic routes, the ethanone group may be incorporated as part of one of the starting materials used to construct the pyrimidine ring. For instance, a β-keto ester bearing an acetyl group could be used in a Pinner-type synthesis, leading to a pyrimidine that already contains the desired ethanone moiety.

The following table outlines different acylation strategies for introducing the ethanone moiety:

| Strategy | Reagents | Description |

| Friedel-Crafts Acylation | Acetyl chloride, Lewis acid | Direct acylation of the pyrimidine ring, though can be challenging. |

| Acylation with Acyl Chloride | Pyrimidine derivative, Acetyl chloride, Base | Reaction of a pre-formed pyrimidine with an acetylating agent. pensoft.net |

| Incorporation from Starting Material | β-Keto ester with acetyl group | The ethanone group is part of one of the building blocks used to form the pyrimidine ring. |

Novel and Green Synthetic Protocols

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel and green protocols for the synthesis of pyrimidines and their derivatives.

One approach is the use of microwave-assisted synthesis . nih.govacs.org Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents. nih.govacs.org For example, microwave-assisted cyclization reactions have been successfully employed for the synthesis of fused pyrimidine derivatives. nih.govacs.org

Another green strategy is the use of ultrasound irradiation . mdpi.com Sonication can enhance reaction rates and yields, particularly in heterogeneous reactions. mdpi.com The modified Pinner reaction, for instance, has been shown to be improved under ultrasound conditions. mdpi.com

The use of environmentally benign catalysts and solvents is also a key aspect of green chemistry. mdpi.com For example, β-cyclodextrin has been used as a recyclable, non-toxic, and readily available catalyst for the synthesis of pyrimidine derivatives in an aqueous medium. mdpi.com Water is an ideal green solvent, and reactions that can be performed in water are highly desirable.

The following table summarizes some novel and green synthetic protocols for pyrimidine synthesis:

| Protocol | Key Feature | Example |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Microwave-irradiated cyclization for fused pyrimidines. nih.govacs.org |

| Ultrasound Irradiation | Enhanced reaction rates | Modified Pinner reaction under sonication. mdpi.com |

| Green Catalysts | Recyclable, non-toxic | β-Cyclodextrin as a catalyst in aqueous medium. mdpi.com |

| One-Pot, Multicomponent Reactions | High efficiency, atom economy | Three-component synthesis of pyrimidine derivatives. researchgate.net |

Catalytic Approaches for 1-(4-Phenylpyrimidin-2-yl)ethanone Synthesis

The construction of the 1-(4-phenylpyrimidin-2-yl)ethanone scaffold often relies on the Pinner synthesis, a classic method involving the condensation of an amidine with a β-dicarbonyl compound. tsijournals.comrsc.org In the context of the target molecule, this would typically involve the reaction of benzamidine (B55565) with a suitable three-carbon acetyl-containing building block.

Catalysis plays a crucial role in promoting these condensation reactions, enhancing reaction rates and yields. While specific catalytic data for the direct synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone is not extensively detailed in publicly available literature, general principles from related pyrimidine syntheses can be applied. For instance, both acid and base catalysis are employed in Pinner-type syntheses. tsijournals.comrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another powerful catalytic strategy for the synthesis of phenylpyrimidine derivatives. nih.gov This approach would involve the coupling of a pre-functionalized pyrimidine ring with a phenylboronic acid derivative. For example, a 2-acetyl-4-chloropyrimidine (B13028983) could theoretically be coupled with phenylboronic acid in the presence of a palladium catalyst and a suitable ligand to yield the target compound.

The following table summarizes catalytic systems used in the synthesis of related pyrimidine structures, which could be adapted for the synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone.

| Catalyst System | Precursors | Product Type | Reference |

| Palladium(II) acetate/Triphenylphosphine | 2-chloropyrimidine derivative, Phenylboronic acid | 2-Phenylpyrimidine (B3000279) derivative | nih.gov |

| Acid or Base Catalyst | Amidine, β-Diketone | Substituted Pyrimidine | tsijournals.comrsc.org |

Sustainable Synthetic Routes (e.g., Solvent-Free, Microwave-Assisted)

In recent years, there has been a significant shift towards the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a prominent green chemistry technique, often leading to dramatically reduced reaction times and improved yields. tsijournals.comresearchgate.netnih.govfoliamedica.bg

Microwave irradiation can be effectively employed in the synthesis of pyrimidine derivatives. tsijournals.comresearchgate.netnih.govfoliamedica.bg For the synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone, a microwave-assisted Pinner reaction between benzamidine and an appropriate β-dicarbonyl compound could offer a more sustainable alternative to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate the cyclocondensation and dehydration steps, leading to a more efficient process.

Solvent-free reaction conditions, another cornerstone of green chemistry, can also be applied to pyrimidine synthesis. The Biginelli reaction, a one-pot three-component reaction to form dihydropyrimidines, is often performed under solvent-free conditions, sometimes in conjunction with microwave irradiation. While the direct synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone via a one-pot, solvent-free method is not explicitly documented, the principles can be extrapolated.

The table below outlines examples of sustainable synthetic routes for related pyrimidine compounds.

| Sustainable Method | Precursors | Product Type | Key Advantages | Reference |

| Microwave-Assisted | Piperidine, 4-Chloroacetophenone, Aryl aldehydes, Guanidine hydrochloride | Substituted Pyrimidin-2-amine | Reduced reaction time | |

| Microwave-Assisted | 1-(4-morpholinophenyl)ethanone, Aryl aldehydes, Guanidine hydrochloride | Substituted Pyrimidin-2-amine | Reduced reaction time | tsijournals.com |

| Microwave-Assisted | Chalcones, Thiourea | Thioxopyrimidines | Reduced reaction time, Improved yields | researchgate.net |

| Microwave-Assisted, Solvent-Free | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones/thiones | Reduced reaction time, High yields | nih.govfoliamedica.bg |

Mechanistic Aspects of Key Synthetic Transformations

The primary reaction for forming the pyrimidine core of 1-(4-phenylpyrimidin-2-yl)ethanone is the Pinner synthesis. The mechanism of this acid- or base-catalyzed reaction involves a series of well-defined steps. rsc.org

In an acid-catalyzed reaction, the β-dicarbonyl compound is first protonated, which enhances its electrophilicity. The amidine then acts as a nucleophile, attacking one of the carbonyl carbons. This is followed by an intramolecular cyclization where the other nitrogen of the amidine attacks the remaining carbonyl group. The final steps involve dehydration to form the aromatic pyrimidine ring.

The base-catalyzed mechanism typically involves the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the amidine. Subsequent intramolecular cyclization and elimination of water lead to the formation of the pyrimidine ring.

A plausible mechanistic pathway for the formation of 1-(4-phenylpyrimidin-2-yl)ethanone from benzamidine and a suitable acetyl-containing β-dicarbonyl precursor (such as 3-ethoxymethylene-2,4-pentanedione) under acidic conditions is as follows:

Protonation of the β-dicarbonyl compound: The ether oxygen of 3-ethoxymethylene-2,4-pentanedione is protonated by the acid catalyst.

Nucleophilic attack by benzamidine: The nucleophilic nitrogen of benzamidine attacks the electrophilic carbon of the protonated β-dicarbonyl compound.

Intramolecular cyclization: The second nitrogen atom of the benzamidine intermediate attacks the other carbonyl group.

Dehydration: A series of proton transfers and the elimination of water and ethanol (B145695) molecules lead to the formation of the aromatic 4-phenyl-2-acetylpyrimidine ring.

The synthesis of pyrimidine derivatives can also proceed through multi-step sequences involving the initial formation of a chalcone (B49325), which then undergoes cyclization with a guanidine derivative. In this case, the mechanism involves the Michael addition of guanidine to the α,β-unsaturated ketone (chalcone), followed by intramolecular cyclization and dehydration to form the pyrimidine ring.

Chemical Reactivity and Transformations of 1 4 Phenylpyrimidin 2 Yl Ethanone

Reactivity of the Carbonyl Group (Ethanone Moiety)

The ethanone (B97240) group, an acetyl substituent at the 2-position of the pyrimidine (B1678525) ring, is a key site for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbon of the carbonyl group and the adjacent methyl protons.

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to attack by nucleophiles. This reaction typically proceeds via the formation of a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. A wide range of nucleophiles can participate in these additions.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(4-phenylpyrimidin-2-yl)ethanol, using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. LiAlH₄ is a more potent reducing agent than NaBH₄. tib.eu

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add to the carbonyl carbon to form tertiary alcohols after acidic workup. For instance, reaction with methylmagnesium bromide would yield 2-(4-phenylpyrimidin-2-yl)propan-2-ol. Studies on related pyrimidine systems have shown that Grignard reagents can add to nitrile groups to form ketones, and in some cases, can also lead to unusual additions at the C-6 position of the pyrimidine ring, forming dihydropyrimidine (B8664642) byproducts. acs.orgnih.gov

Table 1: Examples of Nucleophilic Addition Reactions at the Carbonyl Group

| Reactant | Reagent | Product | Reaction Type |

| 1-(4-Phenylpyrimidin-2-yl)ethanone | Sodium borohydride (NaBH₄) | 1-(4-Phenylpyrimidin-2-yl)ethanol | Reduction |

| 1-(4-Phenylpyrimidin-2-yl)ethanone | Methylmagnesium bromide (CH₃MgBr) | 2-(4-Phenylpyrimidin-2-yl)propan-2-ol | Grignard Reaction |

The reactivity of the carbonyl can be influenced by the electron-withdrawing nature of the pyrimidine ring, which may enhance the electrophilicity of the carbonyl carbon.

The carbonyl group of 1-(4-phenylpyrimidin-2-yl)ethanone can undergo condensation reactions with various nucleophiles, particularly nitrogen-based reagents, to form a range of derivatives. These reactions typically involve the initial nucleophilic addition to the carbonyl, followed by the elimination of a water molecule.

Key derivatization reactions include:

Imine and Enamine Formation: Reaction with primary amines yields imines (Schiff bases), while reaction with secondary amines can produce enamines.

Oxime Formation: Treatment with hydroxylamine (B1172632) (NH₂OH) results in the formation of the corresponding oxime, 1-(4-phenylpyrimidin-2-yl)ethanone oxime.

Hydrazone Formation: Reaction with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords the respective hydrazones. These are often crystalline solids and can be used for characterization.

Aldol and Claisen-Schmidt Condensations: In the presence of a base, the enolate of 1-(4-phenylpyrimidin-2-yl)ethanone can act as a nucleophile, attacking other carbonyl compounds (like aldehydes in a Claisen-Schmidt condensation) to form β-hydroxy ketones, which may subsequently dehydrate to α,β-unsaturated ketones. Condensations of 2-acetylpyridine (B122185) with various benzaldehydes have been shown to produce complex cyclohexanol (B46403) products or pentanediones depending on the reaction conditions. rsc.org

Table 2: Condensation and Derivatization Products of the Ethanone Moiety

| Reagent | Product Type | General Structure of Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-C(=N-R)-CH₃ |

| Hydroxylamine (NH₂OH) | Oxime | R'-C(=N-OH)-CH₃ |

| Hydrazine (H₂N-NH₂) | Hydrazone | R'-C(=N-NH₂)-CH₃ |

| Phenylhydrazine | Phenylhydrazone | R'-C(=N-NHPh)-CH₃ |

| Aromatic Aldehyde (Ar-CHO) | α,β-Unsaturated Ketone (Chalcone analog) | R'-C(=O)-CH=CH-Ar |

| (R' represents the 4-phenylpyrimidin-2-yl moiety) |

The methyl group adjacent to the carbonyl (the α-carbon) possesses acidic protons. In the presence of a base, one of these protons can be removed to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with a variety of electrophiles, leading to substitution at the α-position. youtube.com

Common α-substitution reactions include:

Halogenation: In the presence of acid or base, the α-carbon can be halogenated. For example, reaction with bromine (Br₂) in acetic acid would likely yield 1-(4-phenylpyrimidin-2-yl)-2-bromoethanone. The reaction proceeds via the enol or enolate intermediate.

Alkylation: The enolate can be alkylated using alkyl halides. This reaction allows for the extension of the carbon chain at the α-position.

The mechanism for these substitutions can be either base-catalyzed (or base-promoted), proceeding through an enolate, or acid-catalyzed, proceeding through an enol intermediate. youtube.com In either case, the nucleophilic character is transferred to the α-carbon, allowing it to attack an electrophile.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to aromatic substitution reactions. wikipedia.org

The pyrimidine ring itself is highly deactivated towards electrophilic attack. The two nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles. Compared to benzene (B151609) or even pyridine (B92270), electrophilic substitution on pyrimidine is much less facile. wikipedia.orgleah4sci.com When substitution does occur, it is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.org However, for 1-(4-phenylpyrimidin-2-yl)ethanone, the phenyl substituent is a much more likely site for EAS.

Reactivity of the Phenyl Ring: The phenyl group at C-4 will undergo electrophilic aromatic substitution. The pyrimidin-2-yl-ethanone substituent acts as a deactivating, meta-directing group on this phenyl ring. Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) would be expected to occur primarily at the meta-positions of the phenyl ring. lumenlearning.com

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The positions most activated towards nucleophilic attack are C-2, C-4, and C-6, which are ortho and para to the ring nitrogens. wikipedia.orglibretexts.org

In 1-(4-phenylpyrimidin-2-yl)ethanone, the C-2 position is blocked by the acetyl group and the C-4 position by the phenyl group. The remaining activated position available for NAS is C-6.

Direct Substitution: If a good leaving group were present at the C-6 position, it could be readily displaced by a nucleophile. In the parent compound, direct substitution of a hydride ion (H⁻) is generally unfavorable but can occur under specific conditions with powerful nucleophiles or via oxidative pathways.

Chichibabin Reaction: Direct amination at the C-6 position could potentially be achieved using reagents like sodium amide (NaNH₂), analogous to the Chichibabin reaction in pyridine.

ANRORC Mechanism: In some cases, particularly with strong nucleophiles like amide ions, substitution on pyrimidine rings can proceed through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. nih.gov For example, the amination of 2-chloropyrimidines can occur via this pathway. nih.gov

Table 3: Summary of Aromatic Substitution Reactivity

| Ring System | Reaction Type | Reactivity | Preferred Position(s) | Notes |

| Pyrimidine Ring | Electrophilic Aromatic Substitution (EAS) | Highly Deactivated | C-5 | Generally disfavored due to the electron-withdrawing nitrogens. wikipedia.org |

| Pyrimidine Ring | Nucleophilic Aromatic Substitution (NAS) | Activated | C-6 (also C-2, C-4 if substituted with a leaving group) | The electron-deficient nature of the ring facilitates attack by nucleophiles. wikipedia.orglibretexts.org |

| Phenyl Ring | Electrophilic Aromatic Substitution (EAS) | Deactivated | meta-positions | The pyrimidinyl-ethanone group acts as a meta-director. |

Phenyl Group Reactivity and Functionalization

The pyrimidin-2-yl group acts as a strong electron-withdrawing substituent due to the presence of two electronegative nitrogen atoms. This has a profound effect on the reactivity of the attached phenyl ring at the C4 position. The pyrimidinyl group deactivates the phenyl ring towards electrophilic aromatic substitution (SEAr). researchgate.net

This deactivation means that reactions like nitration, halogenation, and sulfonation require more vigorous conditions than those used for benzene. According to the principles of electrophilic substitution on deactivated aromatic rings, incoming electrophiles are directed to the meta-positions (C3' and C5') of the phenyl ring. The ortho and para positions are significantly more deactivated due to the strong -I (inductive) and -M (mesomeric) effects of the pyrimidine ring.

For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 1-(4-(3-nitrophenyl)pyrimidin-2-yl)ethanone. researchgate.netmasterorganicchemistry.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings. The Lewis basic nitrogen atoms of the pyrimidine ring can form a complex with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the system and inhibition of the reaction.

| Reaction | Reagents | Predicted Major Product | Reference Principle |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | meta-nitro substituted | researchgate.net |

| Halogenation | Br₂ / FeBr₃ | meta-bromo substituted | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | meta-sulfonic acid substituted | masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Reaction unlikely to proceed | youtube.com |

Reduction and Oxidation Reactions of 1-(4-Phenylpyrimidin-2-yl)ethanone

The acetyl group of 1-(4-phenylpyrimidin-2-yl)ethanone is a primary site for reduction and oxidation reactions.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-phenylpyrimidin-2-yl)ethanol. The choice of reducing agent is crucial as it can influence the chemoselectivity.

Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones. masterorganicchemistry.comrsc.org It is expected to reduce the acetyl group to an alcohol without affecting the pyrimidine or phenyl rings.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent. While it will readily reduce the ketone, it can also reduce the electron-deficient pyrimidine ring itself, potentially leading to dihydropyrimidine derivatives as side products or even the main product under certain conditions.

Catalytic Hydrogenation (e.g., H₂/Pd, Pt, or Ni) can also reduce the ketone to an alcohol. Under more forcing conditions (higher pressure and temperature), this method can also lead to the reduction of the pyrimidine and phenyl rings.

Oxidation: The most relevant oxidation reaction for the acetyl group is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction's outcome depends on the relative migratory aptitude of the groups attached to the carbonyl carbon. The established migratory aptitude order is generally tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. adichemistry.comorganic-chemistry.org

For 1-(4-phenylpyrimidin-2-yl)ethanone, the migration could involve either the pyrimidin-2-yl group or the methyl group. Aryl groups typically have a higher migratory aptitude than methyl groups. adichemistry.comstackexchange.com Therefore, the migration of the 4-phenylpyrimidin-2-yl group is favored, leading to the formation of methyl 4-phenylpyrimidine-2-carboxylate. The alternative, less favored pathway would involve methyl group migration to yield 4-phenylpyrimidin-2-yl acetate.

| Transformation | Reagent(s) | Predicted Major Product | Notes |

|---|---|---|---|

| Ketone Reduction | NaBH₄, Ethanol (B145695) | 1-(4-Phenylpyrimidin-2-yl)ethanol | Chemoselective for the ketone. masterorganicchemistry.com |

| Ketone/Ring Reduction | LiAlH₄, THF | Mixture of alcohol and dihydropyrimidine derivatives | Strong reducing agent can also reduce the ring. |

| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Methyl 4-phenylpyrimidine-2-carboxylate | Aryl group migration is generally preferred over methyl migration. adichemistry.com |

Rearrangement Reactions Involving the Compound

While the pyrimidine scaffold is known to participate in various rearrangement reactions, most are not directly applicable to 1-(4-phenylpyrimidin-2-yl)ethanone without prior functionalization.

A well-known reaction in pyrimidine chemistry is the Dimroth rearrangement , which typically involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines into 2-(substituted-amino)pyrimidines via a ring-opening/ring-closure mechanism. The title compound, lacking an N-substituted imino group, would not undergo a classical Dimroth rearrangement.

However, derivatives of 1-(4-phenylpyrimidin-2-yl)ethanone could be substrates for rearrangements. For example, conversion of the ketone to its corresponding oxime derivative, 1-(4-phenylpyrimidin-2-yl)ethanone oxime, would create a substrate for the Beckmann rearrangement . wikipedia.orgorganic-chemistry.orgchem-station.com Treatment of the oxime with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) would induce a rearrangement. The reaction is stereospecific, with the group anti to the oxime's hydroxyl group migrating. Depending on the oxime isomer (E or Z), migration of either the methyl group or the 4-phenylpyrimidin-2-yl group would occur, leading to the formation of N-(4-phenylpyrimidin-2-yl)acetamide or N-methyl-4-phenylpyrimidine-2-carboxamide, respectively. The relative migratory aptitudes (aryl > methyl) would favor the formation of N-methyl-4-phenylpyrimidine-2-carboxamide if a mixture of oxime isomers were present. chem-station.com

Theoretical and Computational Chemistry of 1 4 Phenylpyrimidin 2 Yl Ethanone

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic properties of a molecule, which in turn govern its reactivity and intermolecular interactions. For 1-(4-phenylpyrimidin-2-yl)ethanone, such studies would focus on the distribution of electrons within the molecule and the energies of its molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

As of the latest review of scientific literature, a specific Frontier Molecular Orbital (FMO) analysis for 1-(4-phenylpyrimidin-2-yl)ethanone has not been published. Such an analysis would be valuable in identifying the most likely sites for nucleophilic and electrophilic attack and in understanding its behavior in chemical reactions.

Electrostatic Potential Surface (ESP) Mapping

Electrostatic Potential Surface (ESP) mapping is a computational technique that illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions such as hydrogen bonding and electrostatic interactions. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (usually shown in blue) are electron-deficient and represent likely hydrogen bond donor sites or areas susceptible to nucleophilic attack.

Specific ESP maps for 1-(4-phenylpyrimidin-2-yl)ethanone are not available in the current body of published research. A theoretical study would likely reveal negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the acetyl group, with positive potential on the hydrogen atoms of the phenyl and methyl groups.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and its flexibility can be described by its conformational landscape. Conformational analysis investigates the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Torsional Barriers and Rotational Isomerism

The rotation around the single bond connecting the phenyl and pyrimidine rings in 1-(4-phenylpyrimidin-2-yl)ethanone is a key conformational feature. A quantum mechanical study on the parent compound, 2-phenylpyrimidine (B3000279), revealed that a planar equilibrium conformation is obtained due to the absence of vicinal hydrogen-hydrogen interactions. documentsdelivered.com The torsional angle between the two rings is influenced by steric hindrance.

For 1-(4-phenylpyrimidin-2-yl)ethanone, the presence of the acetyl group at the 2-position of the pyrimidine ring would introduce additional steric and electronic effects, likely influencing the preferred torsional angle and the rotational barrier between the phenyl and pyrimidine rings. A detailed computational study would be required to quantify these effects.

Torsional Potential of 2-Phenylpyrimidine

| Parameter | Value |

|---|---|

| Equilibrium Torsional Angle | Planar |

Data from a quantum mechanical study on phenylpyrimidines. documentsdelivered.com

Intermolecular Interactions and Aggregation Behavior (Theoretical)

The way molecules of 1-(4-phenylpyrimidin-2-yl)ethanone interact with each other is crucial for understanding its solid-state properties and behavior in solution. Based on its structure, several types of intermolecular interactions can be predicted. The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen of the acetyl group can act as hydrogen bond acceptors. The aromatic phenyl and pyrimidine rings can participate in π-π stacking interactions.

While no specific theoretical studies on the aggregation behavior of 1-(4-phenylpyrimidin-2-yl)ethanone have been reported, it can be hypothesized that a combination of hydrogen bonding and π-π stacking would play a significant role in its crystal packing and self-assembly in solution.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions and for characterizing the high-energy transition states that connect reactants and products. Such studies can provide detailed insights into reaction kinetics and selectivity.

Currently, there are no published theoretical studies that predict reaction mechanisms or elucidate transition states for reactions specifically involving 1-(4-phenylpyrimidin-2-yl)ethanone. Such investigations would be beneficial for optimizing synthetic routes to this compound and for understanding its chemical transformations.

Computational Modeling of Key Synthetic Pathways

The synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone typically proceeds through a multi-step process that can be computationally modeled to understand its intricacies. The primary synthetic route involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by a cyclization reaction, often a variation of the Biginelli reaction, to construct the pyrimidine ring. acs.orgnih.govwikipedia.orgnih.gov

Claisen-Schmidt Condensation: This reaction involves the condensation of an acetophenone (B1666503) derivative with a benzaldehyde (B42025) derivative. acs.orgnih.govresearchgate.netiiste.org Computational studies, often employing Density Functional Theory (DFT), can model this reaction to determine the transition states and reaction energies involved. nih.gov The mechanism generally proceeds via an enolate intermediate, and computational models can help in understanding the stereoselectivity and optimizing reaction conditions for higher yields. iiste.org

Biginelli Reaction and Related Cyclizations: The subsequent formation of the pyrimidine ring from the chalcone intermediate and a suitable amidine source (like urea (B33335) or guanidine) is a key step. wikipedia.orgnih.govnih.gov The mechanism of the Biginelli reaction has been a subject of computational investigation, with studies focusing on elucidating the sequence of events, including imine formation, nucleophilic addition, and cyclization/dehydration steps. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net DFT calculations can be used to map the potential energy surface of the reaction, identifying the rate-determining step and the most stable intermediates. nih.gov For the synthesis of 1-(4-phenylpyrimidin-2-yl)ethanone, a variation of this reaction using a pre-formed chalcone is common.

| Synthetic Step | Reactants | Key Intermediates | Computational Methods | Insights Gained |

| Claisen-Schmidt Condensation | Acetophenone derivative, Benzaldehyde derivative | Enolate, Aldol adduct | DFT, Ab initio | Reaction mechanism, Stereoselectivity, Transition state analysis |

| Pyrimidine Ring Formation | Chalcone, Amidine source (e.g., urea) | Iminium ion, Dihydropyrimidine (B8664642) | DFT, Molecular Dynamics | Reaction pathway, Rate-determining step, Catalyst effects |

Theoretical Studies of Reactivity Profiles

The reactivity of 1-(4-phenylpyrimidin-2-yl)ethanone is governed by its electronic structure. Theoretical calculations are instrumental in predicting its behavior in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For pyrimidine derivatives, the HOMO is often localized on the phenyl ring and parts of the pyrimidine ring, while the LUMO is typically distributed over the pyrimidine ring and the acetyl group, indicating that these are the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For 1-(4-phenylpyrimidin-2-yl)ethanone, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the acetyl group are expected to be electron-rich regions, making them potential sites for protonation and coordination with electrophiles.

| Reactivity Descriptor | Definition | Significance for 1-(4-Phenylpyrimidin-2-yl)ethanone |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack, likely at the phenyl and pyrimidine rings. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack, likely at the pyrimidine ring and acetyl carbon. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Predicts chemical stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | 3D map of electron density | Visualizes electron-rich (N, O atoms) and electron-poor regions. |

| Fukui Functions | Measures the change in electron density upon addition or removal of an electron | Identifies specific atomic sites for electrophilic, nucleophilic, and radical attack. |

Structure-Property Relationships through Computational Approaches

Computational methods are powerful tools for establishing relationships between the molecular structure of 1-(4-phenylpyrimidin-2-yl)ethanone and its physicochemical and biological properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations are particularly valuable. researchgate.netacs.orgnih.govnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate variations in the biological activity of a series of compounds with changes in their molecular descriptors. researchgate.netacs.org For derivatives of 1-(4-phenylpyrimidin-2-yl)ethanone, 2D- and 3D-QSAR models can be developed to predict their potential as, for example, enzyme inhibitors. acs.orgnih.gov These models use descriptors such as steric, electronic, and hydrophobic parameters to build a mathematical relationship with the observed activity. Such studies can guide the synthesis of new derivatives with enhanced potency.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule and its interactions with its environment, such as a biological target (e.g., an enzyme or receptor). nih.govresearchgate.netmdpi.commdpi.com These simulations can predict the binding mode and affinity of 1-(4-phenylpyrimidin-2-yl)ethanone and its analogs within a protein's active site. This information is crucial for understanding the mechanism of action at a molecular level and for designing more effective inhibitors. nih.govmdpi.com

| Computational Approach | Description | Application to 1-(4-Phenylpyrimidin-2-yl)ethanone | Key Insights |

| 2D-QSAR | Correlates biological activity with 2D structural descriptors. | Predicting the activity of derivatives based on their substituent patterns. | Identification of key functional groups influencing activity. acs.org |

| 3D-QSAR (CoMFA, CoMSIA) | Relates activity to the 3D fields (steric, electrostatic) of the molecules. | Building predictive models for designing new, more potent analogs. | Understanding the 3D structural requirements for optimal interaction with a target. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Identifying the binding pose of 1-(4-phenylpyrimidin-2-yl)ethanone in a protein active site. | Elucidation of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and conformational changes. nih.govresearchgate.netmdpi.commdpi.com | Understanding the dynamic nature of the binding process and the role of solvent. |

Design and Synthesis of 1 4 Phenylpyrimidin 2 Yl Ethanone Analogs and Derivatives

Modification at the Ethanone (B97240) Moiety

Homologation and Chain Extension Strategies

Homologation, the process of extending a carbon chain by a constant unit, and other chain extension strategies can be employed to alter the steric bulk and lipophilicity of the ethanone side chain. While direct homologation of 1-(4-phenylpyrimidin-2-yl)ethanone is not extensively documented, analogous reactions on similar heterocyclic ketones provide a basis for potential synthetic routes.

One common approach for chain extension involves the reaction of the acetyl group. For instance, the acetyl group of a related compound, 2-acetylpyridine (B122185), can undergo deprotonation using a strong base like sodium hydride, followed by reaction with an alkyl or aryl halide to achieve substitution on the methyl group, effectively extending the chain. scielo.br A similar strategy could theoretically be applied to 1-(4-phenylpyrimidin-2-yl)ethanone to introduce a variety of substituents.

Another strategy for chain extension is through condensation reactions. The reaction of the ethanone with aldehydes or ketones can lead to the formation of larger structures. For example, chalcones can be synthesized from acetophenone (B1666503) derivatives through Claisen-Schmidt condensation with aromatic aldehydes. researchgate.net This methodology could be adapted to 1-(4-phenylpyrimidin-2-yl)ethanone to generate α,β-unsaturated ketone derivatives, thereby extending the conjugated system.

Furthermore, the concept of using chain extenders, as seen in polymer chemistry with compounds like 2,2'-(1,4-phenylene)bis(2-oxazoline) (PBO) for poly(ethylene terephthalate) (PET), highlights a chemical principle of linking molecular chains, which could be conceptually adapted for modifying the ethanone moiety, although through different chemical reactions. epa.gov

A practical example of synthesizing a chain-extended analog is the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate in the synthesis of Etoricoxib. google.com This synthesis involves the coupling of two molecular fragments, demonstrating a build-up approach to achieve a longer chain attached to a heterocyclic core.

| Starting Material | Reagents | Product | Strategy | Reference |

| 2-Acetylpyridine | 1. NaH 2. Alkyl/Aryl Halide | 2-(Substituted-acetyl)pyridine | Deprotonation and Alkylation | scielo.br |

| 1-(4-(2-chloro-6-phenylpyrimidin-4-ylamino)phenyl)ethanone | Aromatic Aldehydes | Chalcone (B49325) derivatives | Claisen-Schmidt Condensation | researchgate.net |

| Recycled PET | 2,2'-(1,4-phenylene)bis(2-oxazoline) | Chain-extended PET | Chain Extender Coupling | epa.gov |

| 1-(6-methylpyridin-3-yl)ethanone | 4-Bromophenylmethylsulfone | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Coupling Reaction | google.com |

| 1-(4-(2-chloro-6-phenylpyrimidin-4-ylamino) phenyl) ethanone | Aromatic aldehydes | 3-phenyl prop- 2-en-1-one derivatives | Condensation | researchgate.net |

Heteroatom Substitution within the Ethanone Structure

Substitution with Nitrogen: The carbonyl group of the ethanone can be converted into an amino group through reductive amination. For instance, the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones involves a chiral aminoethyl group attached to a heterocyclic system, showcasing a transformation from a carbonyl-containing precursor. nih.gov A similar transformation on 1-(4-phenylpyrimidin-2-yl)ethanone could yield 2-(1-aminoethyl)-4-phenylpyrimidine. Another approach involves the synthesis of N-((4-acetyl phenyl) carbamothioyl) pivalamide, where an acetylphenyl group is linked to a thiourea (B124793) derivative, demonstrating the incorporation of nitrogen and sulfur into a side chain. nih.gov

Substitution with Oxygen: The ketone of the ethanone moiety can be reduced to a secondary alcohol, introducing a hydroxyl group. This transformation to 1-(4-phenylpyrimidin-2-yl)ethan-1-ol would increase polarity and provide a site for further functionalization, such as ether or ester formation. The synthesis of N-(2-hydroxyethyl)piperazine from monoethanolamine and diethanolamine (B148213) illustrates a process where a hydroxyethyl (B10761427) group is incorporated into a heterocyclic structure. google.com Similarly, the synthesis of 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives demonstrates the presence of a hydroxyl group on a side chain attached to a phenyl ring. nih.gov

| Starting Material | Reagents/Process | Product | Heteroatom Introduced | Reference |

| (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one | Suzuki-Miyaura Coupling | (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones | Nitrogen | nih.gov |

| Pivaloyl chloride, 4-aminoacetophenone | Reaction with potassium thiocyanate | N-((4-acetyl phenyl) carbamothioyl) pivalamide | Nitrogen, Sulfur | nih.gov |

| Monoethanolamine, Diethanolamine | Reductive alkylation-cyclization | N-(2-hydroxyethyl)piperazine | Oxygen, Nitrogen | google.com |

| 1-Phenyl-2-aminopropanol | Substituted piperazines | 1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Oxygen, Nitrogen | nih.gov |

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is a key pharmacophore, and its functionalization through substitution or annulation can lead to analogs with profoundly different properties.

Substitution Pattern Variation on the Pyrimidine Core

Synthetic strategies often involve the construction of the pyrimidine ring from acyclic precursors already bearing the desired substituents. For example, the synthesis of 5-acetyl-4-(p-phenyl)pyrimidine derivatives involves the reaction of substituted benzaldehydes with ethyl acetoacetate. researchgate.netadenuniv.com This approach allows for the introduction of substituents on the phenyl ring, which becomes part of the final pyrimidine structure.

Another common strategy is the direct substitution on a pre-formed pyrimidine ring. For example, 2,4-dichloro-6-phenylpyrimidine (B1267630) can react with 4-aminoacetophenone to afford 1-(4-(2-chloro-6-phenylpyrimidin-4-ylamino)phenyl)ethanone, where one of the chloro groups is substituted by an aminophenyl group. researchgate.net This intermediate can then be further modified.

The synthesis of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists demonstrates the introduction of an amino group at the 4-position and a methyl group at the 6-position of the pyrimidine ring. nih.gov Similarly, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors highlights the importance of the substituent at the 4-position for biological activity. nih.gov

| Starting Material | Reagents | Product | Position(s) Substituted | Reference |

| Substituted Benzaldehydes, Ethyl Acetoacetate | Thiourea | 5-Acetyl-4-(p-phenyl)pyrimidine derivatives | 5-position (acetyl), 4-position (phenyl) | researchgate.netadenuniv.com |

| 2,4-Dichloro-6-phenylpyrimidine | 4-Aminoacetophenone | 1-(4-(2-chloro-6-phenylpyrimidin-4-ylamino)phenyl)ethanone | 4-position (aminophenyl) | researchgate.net |

| 2,4-Dichloropyrimidine | Various amines | 4-Amino-2-phenylpyrimidine derivatives | 4-position (amino), 6-position (methyl) | nih.gov |

| 2-Phenyl-4,6-dichloropyrimidine | Benzylamine | N-benzyl-2-phenylpyrimidin-4-amine | 4-position (benzylamino) | nih.gov |

| 2-(Butylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile | Heteroaromatic amines | 2-(Butylthio)-4-(heteroarylamino)-6-phenylpyrimidine-5-carbonitriles | 4-position (heteroarylamino) | ekb.eg |

Ring Annulation Strategies on the Pyrimidine Core

Ring annulation, the fusion of a new ring onto an existing one, can create more complex, rigid, and structurally diverse polycyclic systems. The pyrimidine ring of 1-(4-phenylpyrimidin-2-yl)ethanone can serve as a scaffold for the construction of fused heterocyclic systems such as thieno[2,3-d]pyrimidines and pyrimido[5,4-d]pyrimidines.

Thieno[2,3-d]pyrimidines: These fused systems can be synthesized from appropriately substituted pyrimidines. For instance, 5-acetyl-4-(p-phenyl)pyrimidine derivatives can be converted to substituted thieno[2,3-d]pyrimidines. researchgate.netadenuniv.com The synthesis often involves the reaction of a pyrimidine derivative with a reagent that provides the thiophene (B33073) ring atoms. A general method for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones involves a one-pot reaction from 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine. nih.gov This demonstrates a strategy for building the pyrimidine ring onto a pre-existing thiophene.

Pyrimido[5,4-d]pyrimidines and Pyrido[2,3-d]pyrimidines: The fusion of another pyrimidine or a pyridine (B92270) ring to the core pyrimidine can be achieved through cyclization reactions of functionalized pyrimidine precursors. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine has been used as a key intermediate for the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. researchgate.net The synthesis of pyrimido[5,4-d]pyrimidine-based compounds as potential antitrypanosomal and antileishmanial agents often involves the Dimroth rearrangement of precursor molecules. nih.gov

| Starting Pyrimidine Derivative | Reaction/Strategy | Fused System | Reference |

| 5-Acetyl-4-(p-phenyl)pyrimidine derivatives | Reaction with chloroacetic acid via thiourea derivative | Thieno[2,3-d]pyrimidine | researchgate.netadenuniv.com |

| 2H-Thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-dione | One-pot reaction with aldehydes and benzylamine | Thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |

| 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine | Cyclization reactions | Pyrido[2,3-d]pyrimidines and Pyrimido[4,5-d]pyrimidines | researchgate.net |

| 6-Cyanopurines (related azolopyrimidines) | Reaction with hydrazine (B178648) followed by rearrangement | Pyrimido[5,4-d]pyrimidines | nih.gov |

| 5-Amino-2-hydrazino-4-phenylthieno[2,3-d]pyrimidines | Cyclization with various reagents | Thieno[2',3':4,5]pyrimido[2,1-c] researchgate.netadenuniv.comnih.govtriazoles | rsc.org |

Phenyl Group Modifications

The phenyl group at the 4-position of the pyrimidine ring is another key site for modification. Introducing substituents on this phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile, which can in turn influence its interactions with biological targets.

Structure-activity relationship (SAR) studies often focus on varying the substituents on this phenyl ring. For example, in the development of 2-phenylpyrimidine (B3000279) derivatives as antifungal agents targeting CYP51, various substituents were introduced on the phenyl ring to explore their effect on activity. nih.gov Similarly, SAR studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors involved modifications on the 2-phenyl ring. nih.gov

The synthesis of these modified analogs is typically achieved by starting with a substituted benzaldehyde (B42025) or acetophenone in the initial pyrimidine ring synthesis. For instance, the synthesis of 4-phenylpyrimidine-2(1H)-thiones with various substituents on the phenyl ring has been reported for the evaluation of their COX-1/COX-2 inhibitory activity. nih.gov

The synthesis of 3-(2-(substituted-phenyl)pyrimidin-4-yl)-1H-indole derivatives as JAK/STAT3 signaling inhibitors demonstrates the introduction of various substituents, such as methoxy (B1213986) and fluoro groups, on the 2-phenyl ring. mdpi.com These modifications were shown to have a significant impact on the biological activity of the compounds.

| Parent Compound Class | Phenyl Ring Position | Substituents Investigated | Therapeutic Target/Application | Reference |

| 2-Phenylpyrimidine derivatives | 4-position of pyrimidine | Various | Antifungal (CYP51 inhibitors) | nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amines | 2-position of pyrimidine | Various | Anticancer (USP1/UAF1 inhibitors) | nih.gov |

| 4-Phenylpyrimidine-2(1H)-thiones | 4-position of pyrimidine | Various | Anti-inflammatory (COX-1/COX-2 inhibitors) | nih.gov |

| 3-(2-Phenylpyrimidin-4-yl)-1H-indoles | 2-position of pyrimidine | Methoxy, Fluoro, etc. | Anticancer (JAK/STAT3 inhibitors) | mdpi.com |

| 4-Amino-2-phenylpyrimidine derivatives | 2-position of pyrimidine | Bromo, Methyl | Antidiabetic (GPR119 agonists) | nih.gov |

Introduction of Electron-Donating and Electron-Withdrawing Groups on the Phenyl Moiety

The electronic nature of the substituent on the phenyl ring can significantly influence the properties of the final compound. The synthesis of such derivatives often involves the condensation of a substituted benzaldehyde derivative with a suitable three-carbon unit and a guanidine (B92328) salt.

Research into the synthesis of related 2-aminopyrimidine (B69317) structures has demonstrated facile methods for introducing both electron-donating (EDG) and electron-withdrawing (EWG) groups. rsc.org For instance, pyrimidine derivatives featuring a p-nitrophenyl group (an EWG) have been synthesized. rsc.org The synthesis commences from 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one, which is condensed with guanidine carbonate. rsc.org Conversely, the introduction of multiple electron-donating methoxy groups has been achieved, such as in the synthesis of 4-phenyl-6-(3,4,5-trimethoxy-phenyl)pyrimidin-2-ylamine. rsc.org

In analogous heterocyclic systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a standard method for attaching variously substituted aryl groups. nih.gov This approach allows for the coupling of a pyrimidine core, functionalized with a leaving group like a halide, with a wide array of substituted phenylboronic acids bearing either EDGs or EWGs. nih.gov Studies on related aryl-substituted pyridines have shown that introducing substituents at the ortho-position of the phenyl ring, whether electron-donating or electron-withdrawing (like chlorine), can be beneficial, potentially by inducing a twist in the phenyl group that optimizes interactions. nih.gov

Below is a table summarizing examples of substituted phenyl groups incorporated into a pyrimidine or analogous heterocyclic core, based on synthetic routes described in the literature.

Table 1: Examples of Substituted Phenyl Analogs in Pyrimidine Synthesis

| Substituent on Phenyl Ring | Electronic Nature | Precursor Example | Reference |

|---|---|---|---|

| 4-Nitro (-NO₂) | Electron-Withdrawing | 1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | rsc.org |

| 3,4,5-Trimethoxy (-OCH₃) | Electron-Donating | 1-Phenyl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | rsc.org |

| 2-Chloro (-Cl) | Electron-Withdrawing | 2-Chlorophenylboronic acid | nih.gov |

Structural Replacements and Ring Fusions on the Phenyl Moiety

Beyond simple substitution, the phenyl moiety of 1-(4-phenylpyrimidin-2-yl)ethanone can be replaced by other aromatic or heteroaromatic systems, or it can be used as a foundation for building fused-ring structures. These modifications can dramatically alter the size, shape, and hydrogen-bonding potential of the parent molecule.

Synthetic strategies often employ palladium-catalyzed cross-coupling reactions to introduce a variety of aryl and heteroaryl groups. For example, a Suzuki-Miyaura reaction can be used to couple an appropriately functionalized pyrimidine with boronic acids of different ring systems, such as naphthalene, furan, or thiophene.

Furthermore, the phenyl ring can serve as an anchor for the construction of fused heterocyclic systems. For example, strategies have been developed for the synthesis of dihydroquinazolines and benzimidazoles starting from functionalized aryl precursors. nih.gov A common approach involves a Suzuki-Miyaura reaction to attach a substituted phenyl ring, which is then subjected to further reactions to build the fused ring. For instance, a 2-amino-6-iodobenzonitrile (B597855) could undergo a Suzuki reaction to introduce a phenyl group, followed by reduction of the nitrile and cyclization to form a 6-phenyldihydroquinazoline. nih.gov Similarly, a substituted 2-nitroaniline (B44862) can be coupled with an arylboronic acid, followed by reduction of the nitro group to an amine and subsequent cyclization with an agent like cyanogen (B1215507) bromide to yield a 4-arylbenzimidazole. nih.gov These methods provide a blueprint for how the phenyl group of 1-(4-phenylpyrimidin-2-yl)ethanone could be elaborated into more complex, rigid, and three-dimensional structures.

Advanced Applications of 1 4 Phenylpyrimidin 2 Yl Ethanone in Organic Synthesis and Materials Science Non Clinical Focus

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of reactive sites within 1-(4-phenylpyrimidin-2-yl)ethanone makes it an ideal starting material for the synthesis of more elaborate molecules. The acetyl group can undergo a variety of reactions, such as condensations, halogenations, and cyclizations, while the pyrimidine (B1678525) ring can be further functionalized or incorporated into larger heterocyclic systems.

While direct applications of 1-(4-phenylpyrimidin-2-yl)ethanone as a precursor in the total synthesis of specific natural products are not extensively documented in publicly available research, its structural motifs are present in various natural and synthetic bioactive molecules. The pyrimidine core is a fundamental component of nucleobases, and substituted pyrimidines are found in a wide array of natural products with diverse biological activities. The phenylpyrimidine scaffold, in particular, serves as a key pharmacophore in many biologically active compounds. The synthetic versatility of 1-(4-phenylpyrimidin-2-yl)ethanone allows for the construction of libraries of compounds inspired by natural products, where the core structure can be systematically modified to explore structure-activity relationships.

The primary application of 1-(4-phenylpyrimidin-2-yl)ethanone in organic synthesis is as a versatile building block for the construction of a wide range of advanced heterocyclic scaffolds. The acetyl group provides a convenient handle for elaboration into various cyclic and polycyclic systems. For instance, the reaction of the acetyl group with different reagents can lead to the formation of pyrazoles, isoxazoles, and other five-membered heterocycles.

Furthermore, the pyrimidine ring itself can participate in annulation reactions, where an additional ring is fused onto the existing pyrimidine core. This has been demonstrated in the synthesis of various fused pyrimidine systems, which are of significant interest due to their prevalence in medicinal chemistry and materials science. For example, derivatives of 1-(4-phenylpyrimidin-2-yl)ethanone can be utilized to synthesize thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other fused systems. These advanced heterocyclic scaffolds often exhibit unique photophysical properties, making them attractive for applications in organic electronics and sensor technology.

A notable example of its utility is in the synthesis of new 4-phenylpyrimidine-2(1H)-thiones, which have been investigated for their biological activities. nih.gov While the focus of this article is non-clinical, the synthetic strategies employed highlight the compound's role as a versatile precursor to other functionalized pyrimidines. The ability to readily introduce a thione group opens up further avenues for synthetic diversification.

The following table provides an overview of representative heterocyclic scaffolds that can be synthesized from 1-(4-phenylpyrimidin-2-yl)ethanone and its derivatives, based on established pyrimidine chemistry.

| Starting Material Derivative | Reagent(s) | Resulting Heterocyclic Scaffold | Potential Application Area |

| 1-(4-Phenylpyrimidin-2-yl)ethanone | Hydrazine (B178648) hydrate | 2-(1-Hydrazonoethyl)-4-phenylpyrimidine | Precursor to pyrazoles, triazoles |

| α-Halo-1-(4-phenylpyrimidin-2-yl)ethanone | Thiourea (B124793) | 2-(2-Amino-1,3-thiazol-4-yl)-4-phenylpyrimidine | Biologically active scaffolds |

| 1-(4-Phenylpyrimidin-2-yl)ethanone | Chalcone-type condensation | Poly-substituted aromatic and heteroaromatic rings | Organic functional materials |

| 1-(4-Phenylpyrimidin-2-yl)ethanone derivative | Lawesson's reagent | 1-(4-Phenylpyrimidin-2-yl)ethanethione | Intermediate for sulfur-containing heterocycles |

Applications in Catalysis and Ligand Design

The nitrogen atoms within the pyrimidine ring of 1-(4-phenylpyrimidin-2-yl)ethanone offer potential coordination sites for metal ions, suggesting applications in catalysis and ligand design. The development of new catalytic systems is crucial for sustainable and efficient chemical synthesis.

The pyrimidine nucleus is a well-known motif in coordination chemistry, capable of binding to a variety of metal centers through its nitrogen lone pairs. The specific substitution pattern of 1-(4-phenylpyrimidin-2-yl)ethanone, with the acetyl group at the 2-position and the phenyl group at the 4-position, influences its electronic properties and steric profile, which in turn affect its coordination behavior.

While detailed studies on the coordination chemistry of 1-(4-phenylpyrimidin-2-yl)ethanone itself are limited, the broader class of pyrimidine-containing ligands has been extensively investigated. These ligands can form stable complexes with a range of transition metals, including but not limited to palladium, platinum, copper, and ruthenium. The resulting metal complexes have found applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The 1-(4-phenylpyrimidin-2-yl)ethanone molecule could potentially act as a bidentate ligand, coordinating through one of the pyrimidine nitrogens and the carbonyl oxygen of the acetyl group, forming a stable five-membered chelate ring. Such chelation can enhance the stability and catalytic activity of the metal center.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. While there is no direct evidence in the reviewed literature of 1-(4-phenylpyrimidin-2-yl)ethanone itself being used as an organocatalyst, its structural features suggest potential avenues for such applications. The pyrimidine ring, being a relatively electron-deficient heterocycle, could potentially act as a Lewis basic catalyst by activating substrates through hydrogen bonding or other non-covalent interactions.

Furthermore, the acetyl group could be chemically modified to introduce well-established organocatalytic moieties. For example, conversion of the acetyl group to an enamine or an enolate could enable its participation in various asymmetric transformations. The development of chiral derivatives of 1-(4-phenylpyrimidin-2-yl)ethanone could lead to novel organocatalysts for stereoselective synthesis.

Potential in Polymer and Materials Chemistry

The incorporation of heterocyclic units into polymer backbones or as pendant groups can impart desirable thermal, electronic, and optical properties to the resulting materials. The rigid and aromatic nature of the phenylpyrimidine core in 1-(4-phenylpyrimidin-2-yl)ethanone makes it an attractive candidate for the development of advanced polymers and materials.

The acetyl group of 1-(4-phenylpyrimidin-2-yl)ethanone can serve as a reactive site for polymerization reactions. For example, it could be converted into a vinyl group, which could then undergo free-radical or controlled radical polymerization to yield polymers with pendant phenylpyrimidine units. Such polymers might exhibit interesting properties such as high thermal stability, fluorescence, or specific interactions with other molecules, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or as components of specialized coatings.

Moreover, the phenylpyrimidine moiety itself can contribute to the material's properties. The extended π-system of the aromatic and heteroaromatic rings can facilitate intermolecular π-π stacking, leading to self-assembly and the formation of ordered structures. This is a desirable feature in the design of organic semiconductors and other functional materials. The development of polymers incorporating the 1-(4-phenylpyrimidin-2-yl)ethanone scaffold could lead to new materials with tailored electronic and photophysical characteristics.

The following table summarizes the potential applications of 1-(4-phenylpyrimidin-2-yl)ethanone in materials science, based on the known properties of pyrimidine-containing materials.

| Polymer/Material Type | Method of Incorporation | Potential Properties | Potential Applications |

| Poly(vinylphenylpyrimidine)s | Polymerization of a vinyl-functionalized derivative | High thermal stability, fluorescence | Organic electronics, sensors, specialty coatings |

| Coordination Polymers | Use as a ligand to bridge metal centers | Porosity, catalytic activity, luminescence | Gas storage, heterogeneous catalysis, sensing |

| Liquid Crystals | Incorporation of the rigid phenylpyrimidine core | Mesomorphic behavior | Display technologies, optical switches |

Monomer or Building Block for Functional Materials

While direct studies detailing the polymerization of "1-(4-Phenylpyrimidin-2-yl)ethanone" are not extensively documented, its structure inherently possesses functionalities that suggest its potential as a monomer or a key building block for the synthesis of functional polymers. The pyrimidine ring system is a known component in various functional materials. gsconlinepress.com The presence of the acetyl group and the phenylpyrimidine scaffold offers reactive sites for polymerization or for modification to introduce polymerizable groups.

The general synthetic accessibility of pyrimidine derivatives allows for structural modifications to create a range of monomers for specific applications. gsconlinepress.com For instance, the acetyl group on "1-(4-Phenylpyrimidin-2-yl)ethanone" could undergo various condensation reactions to form larger, conjugated systems or be transformed into other functional groups suitable for polymerization. These transformations could lead to the creation of novel polymers with tailored electronic, optical, or thermal properties. The synthesis of pyrimidine derivatives often involves condensation reactions, which could be adapted for step-growth polymerization processes. mdpi.com

Photophysical Properties and Optoelectronic Material Applications (Theoretical)

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for predicting the electronic and optical properties of novel materials, guiding the synthesis of promising candidates for optoelectronic devices. nih.govnih.gov Although specific theoretical investigations exclusively on "1-(4-Phenylpyrimidin-2-yl)ethanone" are not prominent in the literature, the photophysical properties of structurally related pyrimidine derivatives have been explored, offering insights into its potential. nih.govresearchgate.net

Pyrimidine-based compounds, especially those with donor-acceptor architectures, are of significant interest for applications in organic light-emitting diodes (OLEDs), particularly as materials exhibiting thermally activated delayed fluorescence (TADF). nih.gov The combination of an electron-deficient pyrimidine ring and an electron-rich phenyl group can facilitate intramolecular charge transfer (ICT), a key process for tuning the emission properties of a material.

Theoretical calculations on similar pyrimidine-based systems have focused on determining key parameters such as the singlet-triplet energy gap (ΔE_ST), highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and spin-orbit coupling. nih.gov These parameters are critical in designing efficient TADF emitters. For instance, a small ΔE_ST is desirable for efficient reverse intersystem crossing (RISC), which enhances the fluorescence quantum yield.

The photophysical properties of pyrimidine-derived fluorophores are highly tunable. The introduction of different substituents on the pyrimidine or phenyl rings can significantly alter the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. acs.org For example, electron-donating groups on the phenyl ring and electron-withdrawing groups on the pyrimidine ring can decrease the HOMO-LUMO gap, leading to a red-shift in the emission spectrum. researchgate.net

Table 1: Theoretical Photophysical Properties of Related Pyrimidine Derivatives

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Findings |

| Donor-π-acceptor pyrimidine-based TADF emitters | N/A | N/A | Small ΔE_ST | Efficient RISC process, potential for high fluorescence quantum yield. nih.gov |

| Pyrimidine-derived α-amino acids with aryl substituents | N/A | N/A | Tunable | Combination of electron-rich aryl groups and the π-deficient pyrimidine motif resulted in high quantum yields. acs.org |

| Blue-emitting iridium(III) complexes with pyrimidine-based ligands | Varied | Varied | Tunable | Ligand modifications significantly influence photophysical properties, including energy gap and emission spectra. nih.gov |

This table presents data for related pyrimidine systems to illustrate the potential photophysical characteristics, as direct theoretical data for 1-(4-Phenylpyrimidin-2-yl)ethanone is not available.

The potential for "1-(4-Phenylpyrimidin-2-yl)ethanone" and its derivatives in optoelectronics is further supported by the broader research into pyrimidine-based materials for organic electronics. researchgate.net The versatility of pyrimidine chemistry allows for the rational design of molecules with specific electronic properties, making them promising candidates for a variety of applications, including as emitters in OLEDs, components in sensors, or as building blocks for organic semiconductors. researchgate.netacs.org

Future Directions and Emerging Research Avenues for 1 4 Phenylpyrimidin 2 Yl Ethanone

Untapped Synthetic Methodologies

The current synthetic routes to 1-(4-phenylpyrimidin-2-yl)ethanone, while effective, often rely on traditional multi-step procedures. The future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

One promising area is the exploration of C-H activation strategies. nih.govnih.govyoutube.comyoutube.com Direct C-H functionalization of readily available pyrimidine (B1678525) precursors could provide a more streamlined access to the target molecule, bypassing the need for pre-functionalized starting materials. For instance, a direct acylation of a phenylpyrimidine core at the C2 position would represent a significant improvement over existing methods.

Another avenue is the use of flow chemistry . acs.org Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for scalability. Developing a continuous flow synthesis for 1-(4-phenylpyrimidin-2-yl)ethanone could lead to higher yields and purity, while minimizing waste.